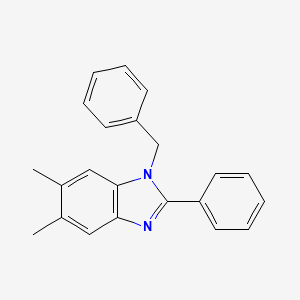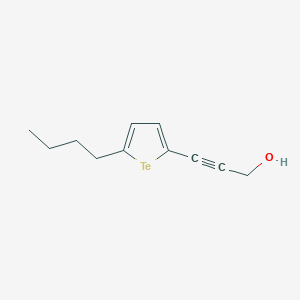
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurophene ring substituted with a butyl group and a propynyl alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and a suitable alkyne precursor.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Propynyl Alcohol Group: The final step involves the addition of the propynyl alcohol group through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst and a suitable alkyne.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurides.
Substitution: The butyl group or the propynyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like butyl lithium or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurium-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The tellurium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol: Similar structure but contains a bromine atom instead of tellurium.
3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a tellurophene ring.
Uniqueness
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is unique due to the presence of the tellurophene ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Eigenschaften
CAS-Nummer |
920977-17-9 |
|---|---|
Molekularformel |
C11H14OTe |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
3-(5-butyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H14OTe/c1-2-3-5-10-7-8-11(13-10)6-4-9-12/h7-8,12H,2-3,5,9H2,1H3 |
InChI-Schlüssel |
ZLQQPMGEZGCNCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



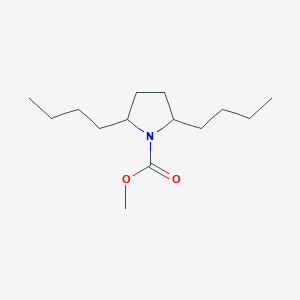
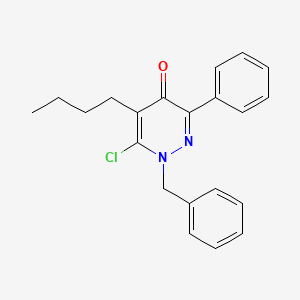
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
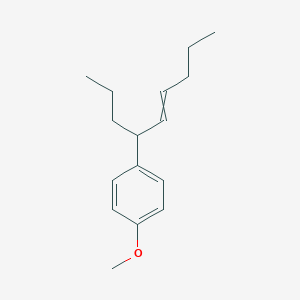
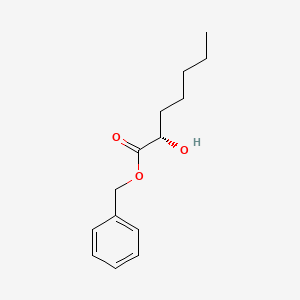
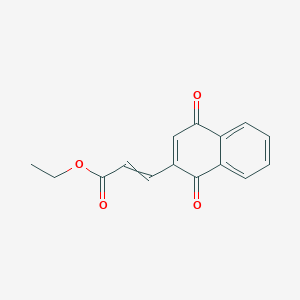

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
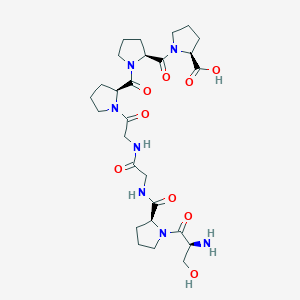
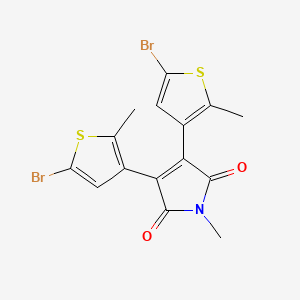
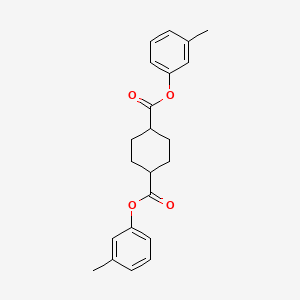
methanone](/img/structure/B14198310.png)
